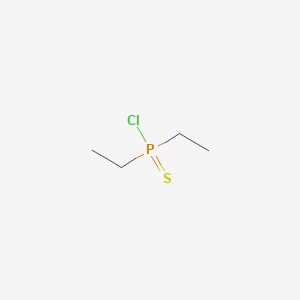

Diethylphosphinothioic chloride

説明

Diethylphosphinothioic chloride is an organophosphorus compound characterized by the formula C₄H₁₀ClPS and the structure (C₂H₅)₂P(S)Cl. It belongs to the phosphinothioic acid chloride family, where a sulfur atom replaces the oxygen in the phosphoryl group (P=O → P=S). This substitution imparts distinct chemical properties, such as enhanced nucleophilicity and resistance to hydrolysis compared to oxygen analogs .

特性

CAS番号 |

3982-89-6 |

|---|---|

分子式 |

C4H10ClPS |

分子量 |

156.61 g/mol |

IUPAC名 |

chloro-diethyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H10ClPS/c1-3-6(5,7)4-2/h3-4H2,1-2H3 |

InChIキー |

JWMMHPDEZMMJEB-UHFFFAOYSA-N |

SMILES |

CCP(=S)(CC)Cl |

正規SMILES |

CCP(=S)(CC)Cl |

製品の起源 |

United States |

類似化合物との比較

Dimethylphosphinothioic Chloride (CAS 993-12-4)

- Formula : C₂H₆ClPS

- Structure : (CH₃)₂P(S)Cl

- Key Differences :

- Smaller methyl groups reduce steric hindrance, increasing reactivity in nucleophilic substitutions.

- Boiling point and solubility differ due to lower molecular weight.

- Applications : Widely used as a reagent for introducing phosphorus-sulfur bonds in organic synthesis, particularly in pharmaceuticals .

Diethylphosphinic Chloride (CAS 1112-37-4)

Ethylphosphonothioic Dichloride (CAS 676-98-2)

Diethyl Thiophosphoryl Chloride (Synonyms: Diethyl Phosphorochloridothioate)

Diphenylphosphinic Chloride (CAS 1499-21-4)

- Formula : C₁₂H₁₀ClOP

- Structure : (C₆H₅)₂P(O)Cl

- Key Differences :

- Bulky phenyl groups enhance stability but reduce solubility in polar solvents.

- Less reactive toward nucleophiles due to aromatic conjugation.

- Applications : Synthesis of chiral ligands and flame-retardant polymers .

Comparative Data Table

Key Research Findings

- Reactivity Trends: Sulfur-containing compounds (e.g., Diethylphosphinothioic chloride) exhibit slower hydrolysis than oxygen analogs due to sulfur’s lower electronegativity, enhancing their utility in moisture-sensitive reactions .

- Steric Effects : Larger substituents (e.g., ethyl vs. methyl) decrease reaction rates but improve selectivity in asymmetric synthesis .

- Industrial Relevance: Thiophosphoryl esters (e.g., Diethyl thiophosphoryl chloride) dominate agrochemical production, while phosphinic/phosphonothioic derivatives are niche intermediates for pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。